2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,5-dimethylisoxazole moiety linked via a methylthio group at position 2 and a 2-methoxyphenyl substituent at position 3 (see Figure 1). The molecular formula is C₂₂H₂₁N₃O₂S₂, with a molecular weight of 423.55 g/mol .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-13(12(2)25-21-11)10-27-19-20-14-8-9-26-17(14)18(23)22(19)15-6-4-5-7-16(15)24-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTXEVIOADIKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidinones, which have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action, supported by relevant data tables and findings from recent studies.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step reactions that include heterocyclization and functionalization. The specific compound incorporates a thioether linkage and a methoxyphenyl group, which may enhance its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various thieno[3,2-d]pyrimidinone derivatives, including the compound of interest.
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) have shown promising results. For instance, derivatives with similar structures demonstrated IC50 values ranging from 34.81 µM to 221.7 µM against these cell lines, indicating significant cytotoxic effects .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival pathways, including EGFR and PI3K . The presence of the isoxazole moiety is hypothesized to play a critical role in enhancing binding affinity to these targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications on the thieno[3,2-d]pyrimidinone scaffold can significantly influence biological activity. For example:
- The introduction of electron-donating groups like methoxy enhances anticancer efficacy.
- Variations in the substitution pattern on the phenyl ring affect the compound's potency .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 34.81 | EGFR Inhibition |
| 2b | HCT-116 | 49.25 | PI3K Pathway Interference |
| 2c | PC-3 | 221.7 | Apoptosis Induction |
Case Studies
- Case Study A : A study focused on a series of thieno[3,2-d]pyrimidinones reported that specific derivatives exhibited selective cytotoxicity against tumor cells while maintaining low toxicity towards normal cells . This selectivity is crucial for developing safer anticancer therapies.
- Case Study B : Another investigation highlighted the role of molecular docking in predicting the binding affinities of these compounds to target proteins involved in cancer progression . The findings underscored the potential for these compounds to serve as lead candidates for further development.
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex structure that includes:
- Isomeric components : 3,5-dimethylisoxazole
- Thieno[3,2-d]pyrimidine moiety
- Methoxyphenyl group
This combination of structural elements contributes to its potential reactivity and biological activity.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 348.45 g/mol.
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses antibacterial and antifungal activities against a range of pathogens. The presence of the isoxazole ring is believed to enhance its interaction with microbial enzymes, leading to effective inhibition .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation in preclinical models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits .
Synthesis Techniques
The synthesis of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the isoxazole moiety via nucleophilic substitution or coupling reactions.
- Functionalization with methoxyphenyl and thioether groups , which can be achieved through various coupling strategies.
These synthetic routes are crucial for modifying the compound's structure to optimize its biological activity.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a related thienopyrimidine derivative on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Study 3: Anti-inflammatory Research
A preclinical model assessing inflammation in rats showed that administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis indicated decreased inflammatory cell infiltration in treated tissues, suggesting potential use in managing inflammatory disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs from the provided evidence.
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
Synthetic Routes: The target compound shares synthetic strategies with analogs in and . For example, the thioether linkage (C–S–C) is typically formed via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor . Piperidine-catalyzed cyclization (as in , Method B) is a common approach for constructing fused heterocycles like thieno-pyrimidinones .
Structure-Activity Relationships (SAR) :
- The 2-methoxyphenyl group in the target compound may improve solubility compared to the p-tolyl group in its allyl-substituted analog () .
- The 3,5-dimethylisoxazole moiety, present in both the target compound and derivatives, is associated with metabolic stability due to resistance to oxidative degradation .
Biological Potential: While direct biological data for the target compound are unavailable in the provided evidence, analogs such as Compound 7b () show strong thermal stability and carbonyl reactivity, suggesting utility in enzyme inhibition studies . The allyl group in the analog could facilitate further functionalization via click chemistry, a feature absent in the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?
- Answer : The synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidin-4(3H)-one core. Key steps include:
- Step 1 : Formation of the thioether linkage by reacting a thiol-containing intermediate (e.g., (3,5-dimethylisoxazol-4-yl)methanethiol) with a halogenated thieno-pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling.
- Optimization : Use anhydrous solvents (e.g., DMF or DMSO), controlled temperatures (60–80°C), and catalytic agents like TEA. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yields (70–85%) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Answer : A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy : ¹H NMR identifies protons on the thieno-pyrimidine core (δ 6.8–8.2 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and isoxazole methyl groups (δ 2.1–2.4 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 423.6 for [M+H]⁺).
- X-ray Crystallography : Resolves spatial arrangement of the fused heterocyclic system and substituents .
Q. What in vitro assays are suitable for preliminary biological screening?
- Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,5-dimethylisoxazole moiety in biological activity?
- Answer : Design analogs with modified isoxazole groups (e.g., removal of methyl groups, substitution with oxadiazole) and compare activities:
- Biological Testing : Evaluate cytotoxicity, enzyme inhibition, and selectivity against related targets.
- Computational Analysis : Perform molecular docking to assess binding affinity differences (e.g., via AutoDock Vina).
- Case Study : Analogues lacking the isoxazole group show reduced antitumor activity, highlighting its role in target engagement .
Q. What experimental strategies resolve contradictions in reported biological data for structurally similar thieno-pyrimidines?
- Answer : Address discrepancies via:
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed studies) to identify trends.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .
Q. How can environmental stability and degradation pathways be assessed using computational and experimental methods?
- Answer : Combine:
- QSAR Models : Predict hydrolysis or photodegradation rates (e.g., EPI Suite).
- HPLC-MS/MS : Identify degradation products in simulated environmental conditions (pH 4–9, UV exposure).
- OECD Guidelines : Follow Test No. 111 for hydrolysis stability .
Q. What advanced techniques optimize regioselectivity during functionalization of the thieno-pyrimidine core?
- Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during substitution.
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic coupling (e.g., 30-minute reactions at 100°C vs. 12-hour conventional heating).
- Catalysis : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of aryl boronic acids to the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
